molecular formula C14H12F3NO B8170341 2-Methoxy-4'-trifluoromethyl-biphenyl-3-ylamine

2-Methoxy-4'-trifluoromethyl-biphenyl-3-ylamine

Cat. No.: B8170341
M. Wt: 267.25 g/mol
InChI Key: ODZLVDGVFQFLCS-UHFFFAOYSA-N
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Description

2-Methoxy-4’-trifluoromethyl-biphenyl-3-ylamine is an organic compound with significant interest in various fields of scientific research This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and an amine group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4’-trifluoromethyl-biphenyl-3-ylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boron reagents to couple aryl halides with aryl boronic acids .

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-4’-trifluoromethyl-biphenyl-3-ylamine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4’-trifluoromethyl-biphenyl-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group results in the formation of an amine .

Scientific Research Applications

2-Methoxy-4’-trifluoromethyl-biphenyl-3-ylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4’-trifluoromethyl-biphenyl-3-ylamine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4’-trifluoromethyl-biphenyl-3-ylamine is unique due to its specific substitution pattern on the biphenyl structure. The combination of the methoxy, trifluoromethyl, and amine groups imparts distinct chemical properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

2-methoxy-3-[4-(trifluoromethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-19-13-11(3-2-4-12(13)18)9-5-7-10(8-6-9)14(15,16)17/h2-8H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZLVDGVFQFLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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